An In-depth Technical Guide to the PCTA Ligand Core Structure
An In-depth Technical Guide to the PCTA Ligand Core Structure
This guide provides a detailed examination of the structure, properties, and applications of the PCTA ligand, a significant chelating agent in the fields of medicine and drug development. Designed for researchers, scientists, and professionals, this document outlines the ligand's core chemical architecture, quantitative characteristics, relevant experimental protocols, and its role in advanced biomedical applications.
Core Structure of PCTA
PCTA, or 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, is a macrocyclic polyaminocarboxylate ligand.[1] Its structure is characterized by a 12-membered tetraaza-macrocyclic ring that incorporates a pyridine unit and features three acetate pendant arms.[1] This unique architecture makes it a highly effective chelator for a variety of divalent and trivalent metal ions, finding use in diagnostics and therapeutics.[1]
The foundational structure of the PCTA ligand is depicted below.
This table summarizes the key identifiers and properties of the unmodified PCTA ligand.
| Property | Value | Reference |
| Chemical Name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid | [2] |
| Molecular Formula | C₁₇H₂₄N₄O₆ | [2] |
| Molecular Weight | 380.40 g/mol | [2] |
| CAS Number | 129162-88-5 | [2][3] |
Functionalized PCTA Derivatives for Bioconjugation
For applications in targeted drug delivery and molecular imaging, the PCTA core structure is often modified with a bifunctional chelating agent (BCA). These derivatives incorporate a reactive linker that allows for covalent attachment to biomolecules such as antibodies, peptides, or nanoparticles. A common derivative is p-SCN-Bn-PCTA, which includes an isothiocyanate group for conjugation to primary amines on a targeting vector.
This table details the properties of a PCTA derivative designed for bioconjugation.
| Property | Value | Reference |
| Derivative Name | p-SCN-Bn-PCTA | [4] |
| IUPAC Name | 2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | [4] |
| Molecular Formula | C₂₅H₂₉N₅O₆S | [4] |
| Molecular Weight | 527.6 g/mol | [4] |
| CAS Number | 949147-44-8 | [4] |
Quantitative Data: Chelation Properties
The efficacy of a chelator is quantified by its stability constant (log K), which measures the strength of the bond between the ligand and a metal ion. A higher log K value indicates a more stable complex, which is critical for in vivo applications to prevent the release of potentially toxic free metal ions.
This table presents the stability constant for the PCTA ligand with Scandium-44, a medically relevant radioisotope.
| Metal Ion | log K | Conditions | Reference |
| Sc³⁺ | 21.91 | I = 0.15 M NaCl, T = 298 K | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and application of PCTA-based agents. Below is a representative protocol for the formation of lanthanide-PCTA complexes.
This protocol describes the general procedure for complexing PCTA with lanthanide ions, a critical step in creating MRI contrast agents or other metallodrugs.
Materials:
-
PCTA-COOH ligand
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O) or Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Deionized water
-
pH meter and appropriate acids/bases for pH adjustment
Procedure:
-
Ligand Dissolution: Dissolve the PCTA-COOH ligand in deionized water.[1]
-
Metal Addition: To the aqueous solution of the ligand, add a stoichiometric amount (1.1 equivalents) of the respective lanthanide chloride hexahydrate (EuCl₃·6H₂O or GdCl₃·6H₂O).[1]
-
pH Adjustment: Carefully monitor and maintain the pH of the reaction mixture at 5.[1] This is crucial for efficient complexation.
-
Reaction: Allow the reaction to proceed at room temperature. The reaction time may vary depending on the specific concentration and scale.
-
Purification: The resulting lanthanide-PCTA complex can be purified using standard methods such as preparative High-Performance Liquid Chromatography (HPLC).
Application Workflow and Signaling Pathways
The primary application of functionalized PCTA in drug development is the creation of targeted radiopharmaceuticals for therapy or imaging (theranostics). The logical workflow involves several distinct stages, from the initial components to the final clinical application.
The diagram below illustrates the workflow for developing a PCTA-based targeted radiopharmaceutical.
This workflow demonstrates the logical progression from the core chemical components to a functional clinical agent. The functionalized PCTA ligand is first covalently bonded to a targeting biomolecule. This conjugate is then radiolabeled via chelation with a suitable radioisotope. Finally, the resulting radiopharmaceutical is administered, where it homes in on the target tissue (e.g., a tumor) to deliver its diagnostic or therapeutic payload.
References
- 1. researchgate.net [researchgate.net]
- 2. PCTA - www.chematech-mdt.com [chematech-mdt.com]
- 3. 129162-88-5(3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) | Kuujia.com [es.kuujia.com]
- 4. p-SCN-Bn-pcta | C25H29N5O6S | CID 57345633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
